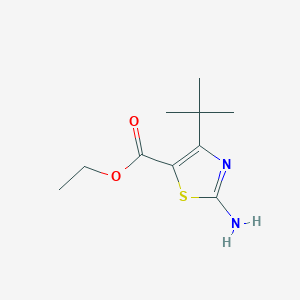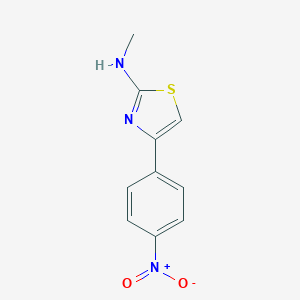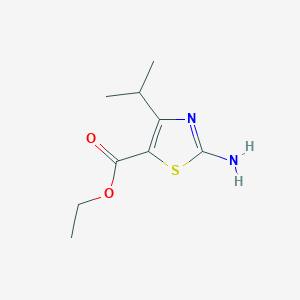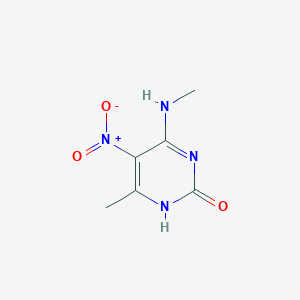
4-Methyl-6-(methylamino)-5-nitropyrimidin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-(methylamino)-5-nitropyrimidin-2(1h)-one, also known as Methylaminopyrimidinone or MAP, is a chemical compound that has been widely used in scientific research. This compound is a heterocyclic organic compound that belongs to the pyrimidine family. The synthesis of MAP is a complex process that requires the use of various chemicals and techniques.
作用機序
The mechanism of action of MAP is not well understood, but it is believed to act as a nucleic acid base analog. MAP has been shown to inhibit the activity of DNA polymerase and reverse transcriptase, which are enzymes involved in DNA replication and transcription. This inhibition may be due to the structural similarity between MAP and the natural nucleic acid bases, which allows MAP to compete with them for binding to the enzymes.
Biochemical and Physiological Effects:
MAP has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that MAP can induce apoptosis, or programmed cell death, in cancer cells. MAP has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, MAP has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using MAP in lab experiments is its ability to label proteins in living cells. This allows researchers to study protein dynamics and interactions in real-time, without the need for fixation or staining. However, the low yield and high cost of MAP can be a limitation for some experiments. In addition, the potential cytotoxicity of MAP may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on MAP. One area of interest is the development of new synthetic methods for MAP that are more efficient and cost-effective. Another area of interest is the development of new applications for MAP in the field of protein labeling and imaging. Finally, further studies are needed to fully understand the mechanism of action of MAP and its potential therapeutic applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, 4-Methyl-6-(methylamino)-5-nitropyrimidin-2(1h)-one, or MAP, is a heterocyclic organic compound that has been widely used in scientific research. The synthesis of MAP is a complex process that requires the use of various chemicals and techniques. MAP has been shown to have a number of biochemical and physiological effects, including the ability to label proteins in living cells and induce apoptosis in cancer cells. While there are some limitations to the use of MAP in lab experiments, there are also several potential future directions for research on this compound.
合成法
The synthesis of MAP is a complex process that involves the reaction of 4-methyl-5-nitropyrimidine-2,6-diamine with formaldehyde and methylamine. The reaction takes place in the presence of a catalyst, such as sodium hydroxide, and requires careful control of temperature and pH. The yield of MAP is typically low, ranging from 20-40%, but the purity of the compound can be improved through recrystallization.
科学的研究の応用
MAP has been widely used in scientific research as a tool to study various biological processes. One of the main applications of MAP is in the field of protein labeling and imaging. MAP can be conjugated with fluorescent dyes or other tags to label proteins and track their movement in living cells. This technique has been used to study protein trafficking, protein-protein interactions, and protein turnover.
特性
CAS番号 |
5177-15-1 |
|---|---|
製品名 |
4-Methyl-6-(methylamino)-5-nitropyrimidin-2(1h)-one |
分子式 |
C6H8N4O3 |
分子量 |
184.15 g/mol |
IUPAC名 |
6-methyl-4-(methylamino)-5-nitro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H8N4O3/c1-3-4(10(12)13)5(7-2)9-6(11)8-3/h1-2H3,(H2,7,8,9,11) |
InChIキー |
ARIDMAKFIUPVNQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=O)N1)NC)[N+](=O)[O-] |
正規SMILES |
CC1=C(C(=NC(=O)N1)NC)[N+](=O)[O-] |
その他のCAS番号 |
5177-15-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





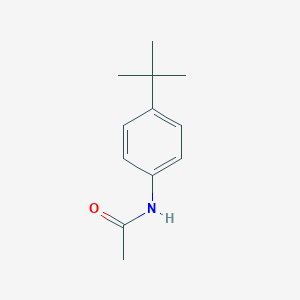
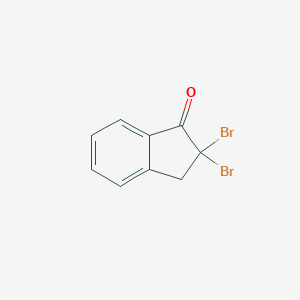
![Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-](/img/structure/B189661.png)

![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B189665.png)


